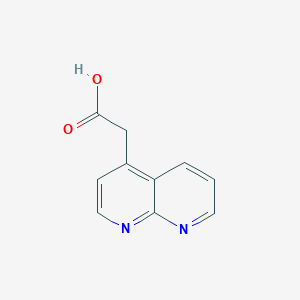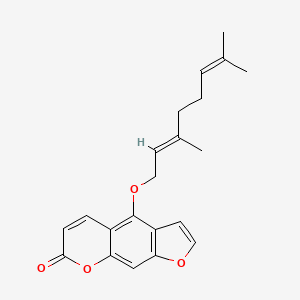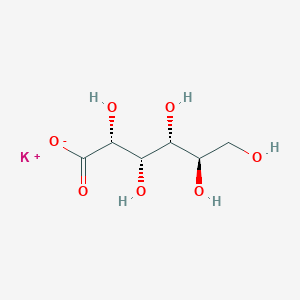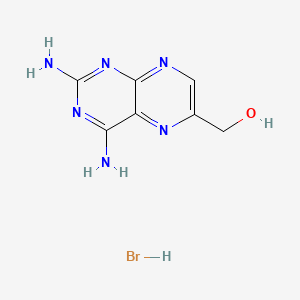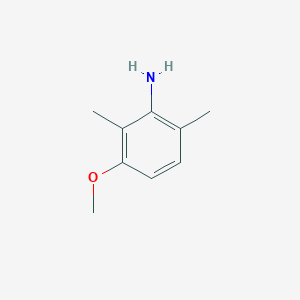
3-Methoxy-2,6-dimethylaniline
Vue d'ensemble
Description
3-Methoxy-2,6-dimethylaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity and Metabolic Activation : 2,6-Dimethylaniline, a related compound, is a known rodent carcinogen with potential carcinogenicity in humans. It forms various DNA adducts and hemoglobin adducts, indicating a metabolic activation similar to other arylamine carcinogens. The study by Gonçalves, Beland, and Marques (2001) provides detailed synthesis, characterization, and comparative efficiencies of DNA adducts formed from this compound (Gonçalves et al., 2001).
Photochemical Reactions : Bader and Hansen (1979) investigated the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to various photoproducts. This study is crucial for understanding the photochemical behavior of compounds related to 3-Methoxy-2,6-dimethylaniline and their potential applications in synthetic chemistry (Bader & Hansen, 1979).
Reductive Dealkoxylation : The study by Azzena et al. (2002) investigated the reductive dealkoxylation of methoxy-substituted N,N-dimethylanilines, including 2,6-dimethoxy derivatives. Understanding the reactivity and cleavage patterns of these compounds is vital for their application in synthetic pathways (Azzena et al., 2002).
Synthesis of Carbazomycin B : Crich and Rumthao (2004) described the synthesis of carbazomycin B via radical arylation of benzene using a derivative of 2-methoxy-3,4-dimethyl-5-nitrophenol. This process and the compounds involved are crucial for pharmaceutical applications and synthetic organic chemistry (Crich & Rumthao, 2004).
Fenton Process in Environmental Chemistry : The study by Masomboon, Ratanatamskul, and Lu (2009) explored the degradation of 2,6-dimethylaniline by the Fenton process. This research provides insights into the environmental and chemical engineering applications of related compounds in waste treatment and pollution control (Masomboon et al., 2009).
Propriétés
IUPAC Name |
3-methoxy-2,6-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRPRHMYNICNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



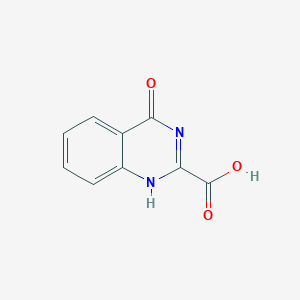
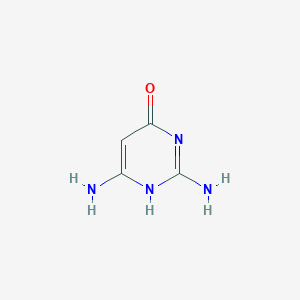

![3-[(4-Ethylphenyl)carbamoyl]propanoic acid](/img/structure/B7761335.png)
